molecular formula C18H26N2O4 B5293702 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

Cat. No. B5293702
M. Wt: 334.4 g/mol
InChI Key: MGBBLLXAZRQZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide, also known as DPBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPBA is a benzamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. These mechanisms contribute to this compound's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments, including its high yield synthesis methods and its potential therapeutic applications in various scientific research fields. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One direction is to further investigate its potential use in treating inflammatory diseases and neurological disorders. Another direction is to explore its potential use as a chemopreventive agent, as it has been found to have anticancer properties in some studies. Additionally, further studies are needed to investigate the safety and toxicity of this compound at different doses.

Synthesis Methods

2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been synthesized through different methods, including the reaction of 2,4-diethoxybenzoic acid with propionyl chloride, followed by reaction with pyrrolidine and benzoyl chloride. Another method involves the reaction of 2,4-diethoxybenzoic acid with propionyl chloride, followed by reaction with pyrrolidine and benzoyl chloride under microwave irradiation. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. This compound has also been studied for its potential use as an analgesic, as it has been found to have pain-relieving effects. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,4-diethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-23-14-8-9-15(16(13-14)24-4-2)18(22)19-10-6-12-20-11-5-7-17(20)21/h8-9,13H,3-7,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBBLLXAZRQZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCCCN2CCCC2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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